Human P2X7 Receptor Antagonist Potency: A-438079 Versus A-740003 and JNJ-47965567
In human recombinant P2X7 receptors expressed in HEK293 cells, A-438079 inhibited BzATP-induced calcium influx with an IC50 of 123 nM [1]. Under comparable assay conditions, A-740003 exhibited an IC50 of 40 nM, making it approximately 3-fold more potent . JNJ-47965567 displayed an IC50 of 5 nM, approximately 25-fold more potent, though with a distinct central-nervous-system-penetrant profile [2]. These data position A-438079 as a moderately potent, well-validated tool compound with extensive literature precedence.
| Evidence Dimension | Inhibition of BzATP-induced calcium influx at human recombinant P2X7 receptors |
|---|---|
| Target Compound Data | IC50 = 123 nM (pIC50 ≈ 6.9) |
| Comparator Or Baseline | A-740003: IC50 = 40 nM; JNJ-47965567: IC50 = 5 nM |
| Quantified Difference | A-438079 is 3.1-fold less potent than A-740003 and 24.6-fold less potent than JNJ-47965567 |
| Conditions | HEK293 cells expressing human recombinant P2X7 receptors; agonist: BzATP; readout: intracellular calcium flux |
Why This Matters
For assay development requiring a well-documented, moderately potent control antagonist with a large body of published in vivo data, A-438079 offers a balanced profile distinct from ultra-potent CNS-penetrant alternatives.
- [1] BindingDB. BDBM50410955: A-438079. IC50: 123 nM for human recombinant P2X7 receptor expressed in HEK293 cells. View Source
- [2] GLPBIO. JNJ-47965567: IC50 values of 5 nM (human) and 10 nM (mouse) for P2X7 receptors. View Source
